2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine
Overview
Description
2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine is an organic compound derived from 4,4’-bipyridine. This compound is characterized by the presence of a methoxy group and a methylamine group attached to the bipyridine core. It is a colorless solid that is soluble in organic solvents and is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-bipyridine, which is commercially available or can be synthesized via the coupling of pyridine molecules.
Methylation: The methylamine group is introduced via a reductive amination reaction, where the bipyridine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the methoxylation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base like sodium hydroxide for methoxylation; formaldehyde and sodium cyanoborohydride for methylation.
Major Products
Oxidation: N-oxides of 2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the substituents used.
Scientific Research Applications
2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a building block in the production of functionalized bipyridine derivatives.
Mechanism of Action
The mechanism of action of 2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing various biochemical pathways. Its methoxy and methylamine groups enhance its binding affinity to specific targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound, used as a precursor in the synthesis of 2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine.
2,2’-Bipyridine: Another isomer of bipyridine, commonly used as a ligand in coordination chemistry.
N,N’-Dimethyl-4,4’-bipyridinium:
Uniqueness
2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Biological Activity
2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine is a bipyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound consists of two pyridine rings linked by a single bond, with a methoxy group at the 2' position and a methyl group on the nitrogen atom of one of the pyridine rings. Its molecular formula is C11H12N2O, and it has a molecular weight of approximately 188.23 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic route can be found in specialized chemical literature, which details the conditions and reagents required for successful synthesis.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its interactions with various biological targets. Here are some key findings:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against a range of human tumor cell lines. The compound showed GI50 values in the nanomolar range against more than 18 different cancer cell lines during standard NCI preclinical screening .
- Mechanism of Action : The compound appears to inhibit critical enzymes involved in cancer cell proliferation. It has been suggested that its bipyridine structure may facilitate interactions with biological macromolecules, potentially leading to the inhibition of pathways crucial for tumor growth.
Antimicrobial Activity
Research indicates that derivatives of bipyridine compounds can exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown activity against various bacterial strains .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
4,4'-Bipyridine | Two pyridine rings without substituents | Basic ligand properties; widely used in coordination chemistry. |
N,N-Dimethyl-4,4'-bipyridinium | Quaternized form of bipyridine | Enhanced solubility and ionic properties; used in electrochemistry. |
2-Methoxy-4,4'-bipyridine | Methoxy substitution at position 2 | Similar electronic properties but different solubility characteristics. |
The unique substitution pattern of this compound contributes to its distinct biological activity compared to these related compounds.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various bipyridine derivatives on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important enzymes in nucleotide synthesis and cancer proliferation. The results indicated that certain analogues were more potent than established inhibitors like LY231514 . Although direct comparisons with this compound were not made, the findings suggest potential for similar mechanisms.
- Molecular Docking Studies : Computational studies have indicated that bipyridine derivatives can effectively bind to target enzymes involved in cancer pathways. These studies help elucidate the binding modes and affinities of compounds like this compound against specific targets.
Properties
IUPAC Name |
4-(2-methoxypyridin-4-yl)-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-11-7-9(3-5-14-11)10-4-6-15-12(8-10)16-2/h3-8H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYBDGYFFCCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C2=CC(=NC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744686 | |
Record name | 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-00-7 | |
Record name | 2′-Methoxy-N-methyl[4,4′-bipyridin]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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